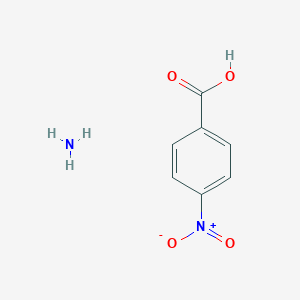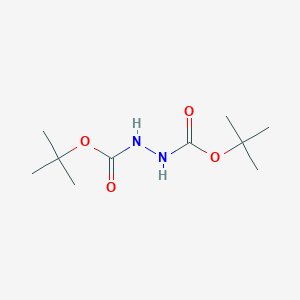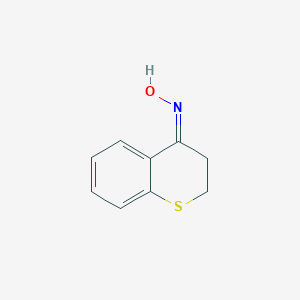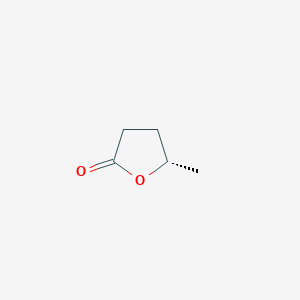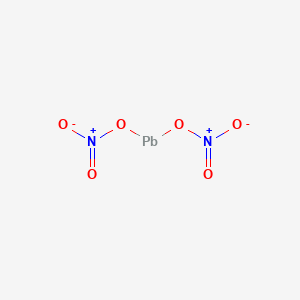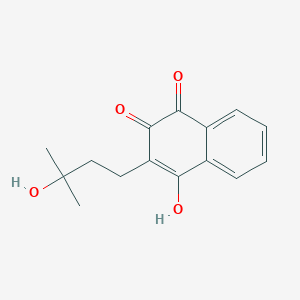
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione, also known as Juglone, is a natural compound found in the roots, leaves, and fruits of the black walnut tree. It has been used for centuries in traditional medicine for its antimicrobial, anti-inflammatory, and anticancer properties. In recent years, Juglone has gained attention in scientific research for its potential application in various fields.
Mécanisme D'action
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione exerts its biological effects through multiple mechanisms. It can induce oxidative stress, leading to cell death in cancer cells. It can also inhibit the activity of various enzymes involved in inflammation and immune response, such as cyclooxygenase and nitric oxide synthase. Additionally, 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione can activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione has been shown to have various biochemical and physiological effects. It can induce DNA damage and oxidative stress, leading to cell death in cancer cells. It can also modulate the activity of various signaling pathways involved in inflammation and immune response. Furthermore, 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione has been found to have neuroprotective effects, protecting neurons from oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione has several advantages for lab experiments. It is readily available and easy to synthesize. Additionally, it has been extensively studied, and its biological effects are well characterized. However, 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione has some limitations as well. It can be toxic at high concentrations, limiting its use in certain experiments. Furthermore, its solubility in water is low, making it difficult to use in aqueous solutions.
Orientations Futures
There are several future directions for 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione research. One potential area is the development of 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione derivatives with improved solubility and reduced toxicity. Additionally, the use of 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione in combination with other anticancer agents could enhance its therapeutic efficacy. Furthermore, the potential use of 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrants further investigation. Finally, the development of novel drug delivery systems for 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione could improve its bioavailability and therapeutic efficacy.
Méthodes De Synthèse
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione can be synthesized through the oxidation of 5-hydroxy-1,4-naphthoquinone or by the extraction and purification of Juglans regia leaves and fruits. The latter method is more commonly used due to its higher yield and purity.
Applications De Recherche Scientifique
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione has been extensively studied for its potential therapeutic effects. It has been shown to have antimicrobial activity against various bacteria, fungi, and viruses. Additionally, 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione has exhibited anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis. Furthermore, 4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione has been found to have anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
Propriétés
Numéro CAS |
15298-01-8 |
|---|---|
Nom du produit |
4-Hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione |
Formule moléculaire |
C15H16O4 |
Poids moléculaire |
260.28 g/mol |
Nom IUPAC |
4-hydroxy-3-(3-hydroxy-3-methylbutyl)naphthalene-1,2-dione |
InChI |
InChI=1S/C15H16O4/c1-15(2,19)8-7-11-12(16)9-5-3-4-6-10(9)13(17)14(11)18/h3-6,16,19H,7-8H2,1-2H3 |
Clé InChI |
XKHIPCDZGJWMJE-UHFFFAOYSA-N |
SMILES |
CC(C)(CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)O |
SMILES canonique |
CC(C)(CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)O |
Autres numéros CAS |
15298-01-8 |
Synonymes |
2-Hydroxy-3-(3-hydroxy-3-methylbutyl)-1,4-naphthalenedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




